Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O3/c1-3-18-12(16)11-14-9-5-4-7(17-2)6-8(9)10(13)15-11/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBKGEHZTOGPIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=C(C=C2)OC)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627465 | |

| Record name | Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364385-74-0 | |

| Record name | Ethyl 4-chloro-6-methoxy-2-quinazolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364385-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Analysis of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate: A Technical Guide

For Immediate Release

Central, Hong Kong, January 26, 2026 — In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry, requires thorough spectroscopic analysis to confirm its structure and purity. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound, synthesized with insights from established methodologies for related quinazoline derivatives.

While specific experimental spectra for Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate are not widely published, this guide, intended for researchers, scientists, and drug development professionals, extrapolates the expected data based on the known spectroscopic behavior of analogous structures. This serves as a foundational reference for the characterization and quality control of this important synthetic intermediate.

Molecular Structure and Key Features

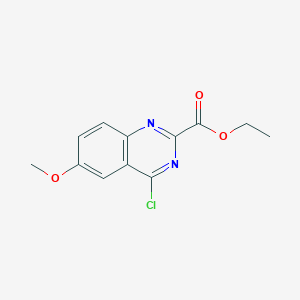

Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate possesses a quinazoline core, a bicyclic aromatic heterocycle containing two nitrogen atoms. The substituents—a chloro group at position 4, a methoxy group at position 6, and an ethyl carboxylate group at position 2—each impart distinct electronic and steric features that are reflected in its spectroscopic profiles.

Caption: Molecular Structure of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

The proton NMR spectrum of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the ethyl and methoxy substituents.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | d | 1H | H-5 |

| ~7.6-7.8 | dd | 1H | H-7 |

| ~7.4-7.6 | d | 1H | H-8 |

| ~4.6 | q | 2H | -OCH₂CH₃ |

| ~4.0 | s | 3H | -OCH₃ |

| ~1.5 | t | 3H | -OCH₂CH₃ |

-

Aromatic Region: The protons on the quinazoline ring (H-5, H-7, and H-8) are expected to appear in the downfield region due to the deshielding effect of the aromatic system. The electron-withdrawing nature of the chloro and carboxylate groups, and the electron-donating nature of the methoxy group will influence their precise chemical shifts.

-

Aliphatic Region: The ethyl group of the ester will give rise to a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl pattern. The methoxy protons will appear as a sharp singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~160 | C-6 |

| ~155 | C-2 |

| ~152 | C-4 |

| ~145 | C-8a |

| ~130 | C-8 |

| ~125 | C-4a |

| ~122 | C-7 |

| ~105 | C-5 |

| ~63 | -OCH₂CH₃ |

| ~56 | -OCH₃ |

| ~14 | -OCH₂CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The nominal molecular weight of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate is 266.68 g/mol .

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 266. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 268 with an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Key Fragmentation Pathways:

-

Loss of the ethoxy group (-OC₂H₅): This would result in a fragment ion at m/z 221.

-

Loss of the ethyl group (-C₂H₅): Leading to a fragment at m/z 237.

-

Loss of carbon monoxide (CO) from the ester: This could lead to a fragment at m/z 238.

Caption: Predicted major fragmentation pathways in the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~2850-2980 | Medium | Aliphatic C-H stretch |

| ~1730 | Strong | C=O stretch (ester) |

| ~1620, 1580, 1500 | Medium-Strong | C=C and C=N aromatic ring stretches |

| ~1250 | Strong | C-O stretch (ester and ether) |

| ~1050 | Strong | C-O stretch (ether) |

| ~750-850 | Strong | C-Cl stretch |

The IR spectrum will be dominated by a strong absorption band around 1730 cm⁻¹ corresponding to the carbonyl (C=O) stretching of the ethyl ester. Characteristic aromatic C=C and C=N stretching vibrations will appear in the 1500-1620 cm⁻¹ region. The C-O stretching vibrations of the ester and the methoxy group will be visible in the fingerprint region, typically around 1250 cm⁻¹.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

Mass Spectrometry

-

Ionization Method: Electron Impact (EI) is a common method for this type of molecule. Electrospray Ionization (ESI) can also be used.

-

Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired using a KBr pellet, a Nujol mull, or as a thin film on a salt plate (NaCl or KBr). For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio at a resolution of 4 cm⁻¹.

Conclusion

The comprehensive spectroscopic analysis of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate is essential for its unambiguous identification and for ensuring its quality in research and development settings. This technical guide provides a robust framework of the expected NMR, MS, and IR data, grounded in the fundamental principles of spectroscopy and knowledge of related chemical structures. Researchers working with this compound can use this guide as a valuable reference for interpreting their experimental data.

Disclaimer: The spectroscopic data presented in this guide are predicted based on the analysis of analogous structures and established spectroscopic principles. Experimental values may vary depending on the specific conditions of data acquisition.

References

Due to the lack of specific literature containing the complete experimental spectroscopic data for Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate, this section provides references to general spectroscopic principles and data for related compounds.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

PubChem. Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate. [Link]

Solubility profile of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate in common lab solvents

An In-Depth Technical Guide to the Solubility Profile of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate

This guide provides a comprehensive technical overview of the solubility profile of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate, a key consideration for its application in research and development. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale to empower researchers in their experimental design and interpretation.

Introduction: The Critical Role of Solubility in Drug Discovery

Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate belongs to the quinazoline class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. The journey of a novel compound from discovery to a viable therapeutic agent is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, solubility is a paramount parameter. It dictates the concentration of a drug in the systemic circulation necessary to elicit a pharmacological response.[1] Insufficient solubility can lead to poor absorption and bioavailability, necessitating higher doses that may increase the risk of toxicity.[2][3] Therefore, a thorough understanding of the solubility profile of a compound like Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate in various common laboratory solvents is not merely a preliminary step but a cornerstone of its development.[4][5]

This guide will delve into the theoretical underpinnings of this compound's solubility, provide robust, field-tested protocols for its empirical determination, and offer insights into the interpretation of the resulting data.

Theoretical Solubility Profile: A Structural Analysis

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[6][7] This principle is rooted in the nature of intermolecular forces between the solute and solvent molecules. Polar solvents tend to dissolve polar compounds, while non-polar solvents are better suited for non-polar compounds.[8]

Molecular Structure of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate:

An examination of the structure of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate reveals a molecule with both polar and non-polar characteristics:

-

Polar Moieties: The presence of two nitrogen atoms in the quinazoline ring, the ester group (-COO-), the methoxy group (-OCH3), and the chloro group (-Cl) all contribute to the molecule's polarity. These groups can participate in dipole-dipole interactions.

-

Non-Polar Regions: The fused benzene and pyrimidine rings, along with the ethyl group of the ester, form a significant non-polar, hydrophobic surface area.

This amphiphilic nature suggests that the solubility of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate will be highly dependent on the solvent's properties. While the parent quinazoline is water-soluble, the solubility of its derivatives can vary significantly based on their substitutions.[9][10] The presence of the larger, non-polar regions in this derivative likely reduces its aqueous solubility compared to the parent compound.[11]

Common Laboratory Solvents: A Predictive Overview

Based on the structural analysis, we can predict the solubility behavior of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate in a range of common laboratory solvents.

| Solvent Category | Solvent | Dielectric Constant (Approx.) | Predicted Solubility | Rationale |

| Polar Protic | Water | 80.1 | Low | The large non-polar surface area of the quinazoline ring system will likely dominate over the polar functional groups, leading to poor interaction with the highly polar, hydrogen-bonding network of water. |

| Methanol | 32.7 | Moderate | The presence of a shorter alkyl chain compared to ethanol allows for better interaction with the polar moieties of the solute. | |

| Ethanol | 24.5 | Moderate to Good | The ethyl group of ethanol can interact favorably with the non-polar regions of the solute, while the hydroxyl group can interact with the polar groups. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | High | DMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | 36.7 | High | Similar to DMSO, DMF is a highly polar aprotic solvent capable of effectively solvating both the polar and non-polar regions of the molecule. Studies on other quinazoline derivatives have shown good solubility in DMF.[10][12] | |

| Acetonitrile | 37.5 | Moderate | Acetonitrile is a polar aprotic solvent that can solvate the polar groups, but its smaller size may limit its interaction with the larger non-polar regions. | |

| Acetone | 20.7 | Moderate | Acetone's polarity allows it to interact with the polar functional groups, but its lower dielectric constant compared to DMSO and DMF may result in lower overall solubility. | |

| Non-Polar | Dichloromethane (DCM) | 9.1 | Moderate to Good | DCM's ability to engage in dipole-dipole interactions with the chloro and other polar groups, combined with its organic nature, should allow for good solvation. |

| Toluene | 2.4 | Low to Moderate | As a non-polar aromatic solvent, toluene will primarily interact with the non-polar regions of the molecule. The polar groups will be poorly solvated. | |

| Hexane | 1.9 | Very Low | Hexane is a non-polar aliphatic solvent and will have very weak interactions with the polar functional groups of the molecule, leading to poor solubility. |

Experimental Determination of Solubility: Gold-Standard Protocols

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate characterization. The following are detailed protocols for two widely accepted methods.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the most reliable for determining thermodynamic equilibrium solubility.[13][14]

A. Principle

An excess of the solid compound is agitated in a specific solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined analytically.

B. Experimental Workflow

Caption: Workflow for the Equilibrium Solubility (Shake-Flask) Method.

C. Detailed Step-by-Step Protocol

-

Preparation: To a series of glass vials, add a known volume (e.g., 1-2 mL) of the desired solvent.

-

Addition of Solute: Add an excess amount of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate to each vial. A visual excess of solid should be present.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C for biological relevance). Agitate the samples for a predetermined time, typically 24 to 72 hours.[14]

-

Causality & Self-Validation: To ensure equilibrium is reached, a time-to-equilibrium study should be performed. Samples are taken at various time points (e.g., 4, 8, 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of subsequent samples plateaus.[15]

-

-

Phase Separation: After equilibration, remove the vials and allow them to stand at the same constant temperature to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, either centrifuge the samples or filter the supernatant through a chemically inert filter (e.g., PTFE).[16]

-

Expertise Insight: Pre-saturating the filter with the solution by passing a small amount through before collecting the final sample can minimize loss of the solute due to adsorption to the filter.[16]

-

-

Analysis: Accurately dilute a known volume of the clear supernatant with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.[15][16]

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the results in appropriate units (e.g., mg/mL, µg/mL, or M).

Kinetic Solubility Determination (Solvent Addition Method)

This method, also known as the clear point method, is a higher-throughput technique for determining solubility.[17][18]

A. Principle

A known amount of the compound is suspended in a small volume of solvent. A co-solvent in which the compound is freely soluble is then titrated into the suspension until all the solid has dissolved. The concentration at this "clear point" is the solubility.

B. Experimental Workflow

Caption: Workflow for the Kinetic Solubility (Solvent Addition) Method.

C. Detailed Step-by-Step Protocol

-

Preparation: Accurately weigh a small amount of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate into a vial.

-

Initial Suspension: Add a precise volume of the primary solvent to create a suspension.

-

Titration: While stirring, add the co-solvent (e.g., DMSO) dropwise or using a syringe pump at a constant, slow rate.

-

Causality: The addition rate is a critical parameter. If the rate is too high, the dissolution of the crystals may not keep pace with the change in solvent composition, leading to an overestimation of solubility.[17]

-

-

Clear Point Determination: Observe the suspension carefully. The clear point is the point at which the last solid particle dissolves. This can be determined visually or with the aid of a light-scattering detector for greater accuracy.[18]

-

Calculation: Record the total volume of the solvent mixture at the clear point. Calculate the solubility by dividing the initial mass of the compound by the total solvent volume.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table.

Table 1: Experimentally Determined Solubility of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate at 25°C

| Solvent | Solubility (mg/mL) | Solubility (M) | Method Used |

| Water | [Insert Data] | [Insert Data] | Equilibrium |

| Ethanol | [Insert Data] | [Insert Data] | Equilibrium |

| Methanol | [Insert Data] | [Insert Data] | Equilibrium |

| DMSO | [Insert Data] | [Insert Data] | Equilibrium |

| DMF | [Insert Data] | [Insert Data] | Equilibrium |

| Acetonitrile | [Insert Data] | [Insert Data] | Equilibrium |

| Acetone | [Insert Data] | [Insert Data] | Equilibrium |

| Dichloromethane | [Insert Data] | [Insert Data] | Equilibrium |

| Toluene | [Insert Data] | [Insert Data] | Equilibrium |

| Hexane | [Insert Data] | [Insert Data] | Equilibrium |

Interpretation:

The collected data will provide a comprehensive solubility profile. High solubility in polar aprotic solvents like DMSO and DMF is expected. The solubility in alcohols will likely be moderate, while aqueous and non-polar aliphatic solvent solubility is anticipated to be low. This profile is crucial for selecting appropriate solvents for chemical reactions, purification, and formulation development. For instance, a solvent system for crystallization would ideally have high solubility at an elevated temperature and lower solubility at room temperature.

Conclusion

The solubility of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate is a multifaceted property governed by its molecular structure. While theoretical predictions provide a useful starting point, rigorous experimental determination using standardized protocols such as the equilibrium shake-flask method is indispensable. The data generated from these studies will guide rational decisions in the subsequent stages of research and development, ultimately contributing to the successful progression of this compound in the discovery pipeline.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Avdeef, A. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 6-15. [Link]

-

Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]

-

Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]

-

Persson, E. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

[Video]. (2025). How Does Solvent Polarity Impact Compound Solubility?. YouTube. [Link]

-

Roy, K., & Mondal, S. (2015). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Centre for Info Bio Technology. [Link]

-

van de Streek, J., Tinnemans, P., & de Gelder, R. (2015). Solubility Determination from Clear Points upon Solvent Addition. Crystal Growth & Design, 15(11), 5480-5484. [Link]

-

Soderberg, T. (n.d.). 3.2 Solubility. In Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]

-

Ionescu, C., & Mircioiu, I. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 391-397. [Link]

-

Reus, M. A., van der Ende, C. A., & ter Horst, J. H. (2015). Solubility Determination from Clear Points upon Solvent Addition. Crystal Growth & Design, 15(11), 5480-5484. [Link]

-

S, A., & V, S. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. International Journal of Pharmaceutical Sciences and Research, 8(3), 1184-1190. [Link]

-

Jouyban, A. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. [Link]

-

LibreTexts. (2023). Polarity and Solubility of Organic Compounds. [Link]

-

Sharma, D., Saini, S., & Singh, G. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Journal of Medical Pharmaceutical and Allied Sciences, 8(6), 2403-2416. [Link]

-

Wikipedia. (n.d.). Quinazoline. [Link]

-

Ionescu, C., & Mircioiu, I. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 391-397. [Link]

-

World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

-

Xu, X., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 9(4), 405-427. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. jmpas.com [jmpas.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. Quinazoline - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. cibtech.org [cibtech.org]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. who.int [who.int]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

Strategic Synthesis of 4-Chloro-6-Methoxyquinazoline: A Guide to Core Starting Materials and Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-chloro-6-methoxyquinazoline scaffold is a cornerstone in modern medicinal chemistry, serving as a pivotal intermediate in the synthesis of numerous clinically significant pharmaceuticals. Its prevalence is particularly notable in the realm of oncology, where it forms the core of several tyrosine kinase inhibitors (TKIs) that have revolutionized cancer therapy. The strategic placement of the methoxy group at the 6-position and the reactive chloro group at the 4-position provides a versatile platform for molecular elaboration and structure-activity relationship (SAR) studies. This guide offers a comprehensive overview of the primary starting materials and synthetic pathways for accessing this high-value chemical entity, with a focus on the underlying chemical principles and practical considerations for laboratory and process scale-up.

The Preeminence of Anthranilic Acid Derivatives as a Synthetic Entry Point

The most reliable and widely adopted strategy for the synthesis of the 6-methoxyquinazolin-4-one core, the immediate precursor to the target molecule, begins with a suitably substituted anthranilic acid. This approach is favored for its convergent nature and the high degree of control it offers over the substitution pattern of the final product.

Core Starting Material: 2-Amino-5-methoxybenzoic Acid

2-Amino-5-methoxybenzoic acid stands out as the premier starting material for this synthesis.[1] Its commercial availability and the inherent positioning of the amino and methoxy groups ensure the desired regiochemistry in the resulting quinazoline ring system. The synthesis logically proceeds through two key transformations: cyclization to form the heterocyclic core and subsequent chlorination.

Synthetic Pathway Overview

Figure 1: General synthetic workflow from 2-amino-5-methoxybenzoic acid.

The construction of the pyrimidine ring onto the anthranilic acid framework is the foundational step. The Niementowski quinazolinone synthesis is a classic and efficient method for this transformation.[2]

-

Mechanism and Rationale: This reaction involves heating the anthranilic acid with an excess of formamide.[2] Formamide serves a dual purpose: it acts as a solvent and as the source for the C2 carbon and N3 nitrogen of the quinazoline ring. The reaction proceeds through an initial formylation of the amino group, followed by an intramolecular cyclization and dehydration to yield the stable 6-methoxyquinazolin-4(3H)-one. The high temperature (typically 130-160°C) is necessary to drive the dehydration and cyclization steps to completion.[2][3]

Figure 2: Simplified mechanism of quinazolinone formation.

Experimental Protocol: Synthesis of 6-Methoxyquinazolin-4(3H)-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-methoxybenzoic acid (1.0 eq) and formamide (4.0-5.0 eq).

-

Heating: Heat the reaction mixture to 130-135°C and maintain this temperature for 2-4 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.

-

Isolation: The solid product precipitates out of the solution. Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove excess formamide, and dry under vacuum.

-

Purity: The resulting 6-methoxyquinazolin-4(3H)-one is often of sufficient purity for the next step. If necessary, it can be recrystallized from ethanol or acetic acid.

The conversion of the 4-oxo group of 6-methoxyquinazolin-4(3H)-one into a 4-chloro group is a critical activation step. The resulting 4-chloroquinazoline is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups, particularly substituted anilines, to generate biologically active molecules.[4]

-

Choice of Chlorinating Agent: Thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are the most commonly employed reagents for this transformation.[3][5]

-

Phosphorus Oxychloride (POCl₃): Often used with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF). The DMF reacts with POCl₃ to form the Vilsmeier reagent, which is the active electrophilic species that facilitates the chlorination.[5]

-

Thionyl Chloride (SOCl₂): Can also be used, frequently with DMF as a catalyst. The reaction produces gaseous byproducts (SO₂ and HCl), which can be advantageous for driving the reaction to completion.[3]

-

Experimental Protocol: Synthesis of 4-Chloro-6-methoxyquinazoline

-

Reaction Setup: To a flask containing 6-methoxyquinazolin-4(3H)-one (1.0 eq), add an excess of phosphorus oxychloride (5.0-10.0 eq).

-

Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 eq).

-

Heating: Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.[6]

-

Work-up: Carefully quench the reaction mixture by slowly pouring it onto crushed ice. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Neutralization: Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

| Step | Reagent | Key Parameters | Typical Yield | Reference |

| Cyclization | Formamide | 130-135°C, 2-4 h | >90% | [2] |

| Chlorination | POCl₃ / cat. DMF | Reflux (~110°C), 2-4 h | 85-95% | [5][6] |

| Chlorination | SOCl₂ / cat. DMF | Reflux (~100°C), 2-4 h | ~91% | [3] |

Table 1: Summary of Reaction Conditions and Yields.

Alternative Synthetic Strategies

While the anthranilic acid route is predominant, other starting materials can be employed, particularly in cases where specific substitution patterns are desired or when exploring alternative synthetic methodologies.

From 4-Methoxyaniline

4-Methoxyaniline, an inexpensive and readily available bulk chemical, can also serve as a starting point. However, the synthesis is typically more linear and requires the construction of the pyrimidine ring in a stepwise fashion.

-

Synthetic Pathway: A plausible route involves an initial cyclization with a reagent like ethyl acetoacetate in the presence of a dehydrating agent such as polyphosphoric acid to form a 4-hydroxy-6-methoxy-2-methylquinoline.[5][6] This quinoline would then require significant modification to be converted into a quinazoline, making this a less direct and more complex approach for the target molecule. A more direct synthesis from 4-methoxyaniline to a quinazoline derivative would likely involve a multi-step process to first introduce an ortho-amino or ortho-cyano group, effectively converting it into an anthranilic acid or anthranilonitrile derivative before cyclization.

The choice of starting material is a critical decision in any synthetic campaign. For the preparation of 4-chloro-6-methoxyquinazoline derivatives, the use of 2-amino-5-methoxybenzoic acid provides the most efficient and high-yielding pathway. The robustness of the Niementowski cyclization and the subsequent chlorination reaction make this a reliable method for accessing this vital building block for drug discovery and development.

References

-

Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. Available at: [Link]

-

Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]

-

Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available at: [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health (NIH). Available at: [Link]

-

SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Bot Verification [generis-publishing.com]

- 3. researchgate.net [researchgate.net]

- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atlantis-press.com [atlantis-press.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

The Strategic Application of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate in Modern Anticancer Drug Discovery

Introduction: The Quinazoline Scaffold as a Privileged Motif in Oncology

The quinazoline ring system is a cornerstone in the architecture of targeted anticancer therapies.[1][2][3][4][5] Its rigid, bicyclic structure provides a versatile scaffold that can be strategically functionalized to interact with the ATP-binding pockets of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[2][6] Several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, feature the quinazoline core and have demonstrated significant clinical efficacy, primarily through the inhibition of the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[1][2][7][8]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate as a key intermediate in the discovery of novel anticancer agents. We will delve into its synthetic utility, potential therapeutic targets, and provide detailed protocols for the synthesis of advanced derivatives and their subsequent biological evaluation.

Chemical Profile and Synthetic Utility

Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate is a highly valuable building block for several reasons:

-

The 4-Chloro Position: The chlorine atom at the C4 position is a key reactive handle. It is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution. This allows for the facile introduction of various amine-containing side chains, which are crucial for tuning the compound's selectivity and potency against specific kinase targets.

-

The 6-Methoxy Group: The methoxy group at the C6 position is a critical determinant of biological activity.[9] It can form key hydrogen bonds with amino acid residues in the kinase active site, thereby enhancing binding affinity. Its electron-donating nature also influences the overall electronic properties of the quinazoline ring.

-

The 2-Carboxylate Group: The ethyl carboxylate at the C2 position can be further modified, for instance, by hydrolysis to the corresponding carboxylic acid followed by amide coupling, allowing for the exploration of additional chemical space and interactions with the target protein.

A plausible synthetic route to Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate is outlined below. This multi-step synthesis begins with a commercially available substituted acetophenone and proceeds through nitration, condensation, reductive cyclization, and chlorination steps.

Mechanism of Action and Key Signaling Pathways

Derivatives of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate are anticipated to function as ATP-competitive kinase inhibitors. The quinazoline scaffold mimics the adenine ring of ATP, while the side chain introduced at the C4 position projects into a more variable region of the kinase active site, conferring selectivity.

The primary targets for this class of compounds are receptor tyrosine kinases (RTKs) that play a pivotal role in tumor growth, proliferation, and angiogenesis.[6] Two of the most relevant pathways are:

-

The EGFR Signaling Pathway: The epidermal growth factor receptor is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell division and survival.[3][8] Inhibition of EGFR blocks downstream signaling through the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.

-

The VEGFR-2 Signaling Pathway: Vascular endothelial growth factor receptor 2 is the main mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.[10][11] Inhibiting VEGFR-2 can starve the tumor and prevent metastasis.

Protocols for Synthesis and Biological Evaluation

Protocol 1: Synthesis of a 4-Anilinoquinazoline Derivative

This protocol describes a general method for the nucleophilic substitution of the 4-chloro group with an appropriately substituted aniline.

Rationale: The introduction of a substituted aniline at the C4 position is a well-established strategy for creating potent EGFR and VEGFR-2 inhibitors. The nature and position of substituents on the aniline ring are critical for achieving high affinity and selectivity.

Materials:

-

Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate

-

Substituted aniline (e.g., 3-ethynylaniline)

-

Isopropanol

-

Hydrochloric acid (HCl) in isopropanol

-

Stir plate and magnetic stir bar

-

Reflux condenser

-

Round-bottom flask

-

Thin-layer chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate (1 equivalent) in isopropanol.

-

Add the substituted aniline (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, allow the reaction to cool to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

For salt formation (optional but common for improving solubility), dissolve the purified product in isopropanol and add a solution of HCl in isopropanol.

-

Collect the resulting hydrochloride salt by filtration and dry under vacuum.

Protocol 2: Cell Viability (MTT) Assay

This protocol outlines the use of the MTT assay to determine the cytotoxic effects of newly synthesized quinazoline derivatives on cancer cell lines.[12][13][14]

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[13] Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Cancer cell line of interest (e.g., A549 for lung cancer, HT-29 for colon cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized quinazoline derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[13]

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a specific protein kinase, such as EGFR or VEGFR-2.

Rationale: A direct in vitro kinase assay is essential to confirm that the observed cytotoxic effects are due to the inhibition of the intended molecular target. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

Materials:

-

Recombinant human kinase (e.g., EGFR, VEGFR-2)

-

Kinase-specific substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Synthesized quinazoline derivatives dissolved in DMSO

-

A detection system (e.g., ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal)

-

White, opaque 96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer in the wells of the plate.

-

Add the test compounds at various concentrations. Include a no-inhibitor control and a no-kinase control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature or 30°C.

-

Stop the reaction and measure the kinase activity using the chosen detection system. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[15]

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value.

Data Presentation and Interpretation

The results from the biological assays should be tabulated to allow for clear comparison and structure-activity relationship (SAR) analysis.

| Compound | Target Kinase | Kinase IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) |

| Derivative 1 | EGFR | Experimental Value | A549 | Experimental Value |

| Derivative 2 | EGFR | Experimental Value | A549 | Experimental Value |

| Derivative 3 | VEGFR-2 | Experimental Value | HUVEC | Experimental Value |

| Gefitinib | EGFR | 20-80 | A549 | 0.5-5 |

| Vandetanib | VEGFR-2 | 40 | HUVEC | ~5 |

Table 1: Example data table for summarizing the in vitro activity of synthesized quinazoline derivatives. Reference values for known drugs are provided for context.

Conclusion

Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate is a strategically designed chemical intermediate with significant potential in the field of anticancer drug discovery. Its reactive 4-chloro position and biologically important 6-methoxy group make it an ideal starting point for the synthesis of a diverse library of kinase inhibitors. By following the protocols outlined in this guide, researchers can effectively synthesize novel quinazoline derivatives and evaluate their potential as targeted cancer therapeutics. The systematic exploration of the chemical space around this scaffold, guided by robust biological assays, holds the promise of identifying next-generation anticancer agents with improved efficacy and selectivity.

References

- Liang, R., et al. (2020). Novel anthraquinone-quinazoline multitarget hybrids as potential anticancer agents. European Journal of Medicinal Chemistry, 193, 112217.

- Bhat, G., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 11(44), 27286-27306.

- Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3045.

-

PubChem. (n.d.). Ethyl 4,6-dichloroquinazoline-2-carboxylate. Retrieved from [Link]

- Qin, X., et al. (2012). Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. Archiv der Pharmazie, 345(3), 179-191.

- Al-Salim, D. J., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(20), 7058.

- Zhang, J., et al. (2019).

- de Oliveira, R. S., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Molecules, 27(15), 4983.

- Kaur, M., et al. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1052, 243-255.

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

-

Al-Salim, D. J., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Retrieved from [Link]

- Hrapchak, M., et al. (2021). Inhibition of Oncogenic Kinases: An In Vitro Validated Computational Approach Identified Potential Multi-Target Anticancer Compounds. Molecules, 26(13), 3986.

- Ma, F.-F. (2024). Guideline for anticancer assays in cells. Future Postharvest and Food, 2(1), e12039.

- Al-Warhi, T., et al. (2024). Synthesis, antiproliferative evaluation and in silico studies of new quinazoline derivatives as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2321897.

- Al-Ostoot, F. H., et al. (2024). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. Molecules, 29(3), 556.

- Google Patents. (2007). A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.

- Ewida, M. A. (2023). Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. Biomedical Journal of Scientific & Technical Research, 49(3), 40239-40243.

-

Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]

- Singh, V., et al. (2024). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Journal of Molecular Structure, 1301, 137357.

- Al-Ostoot, F. H., et al. (2021). Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). Molecules, 26(11), 3183.

- Guédat, P., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 127.

- Gali, M., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17765-17774.

- Li, X., et al. (2016). Quinazoline derivative compound (11d)

- Tan, J. B. L., et al. (2024). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 29(2), 481.

-

ResearchGate. (n.d.). FDA approved quinazoline derivatives as anticancer drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Bioassays for Anticancer Activities. Retrieved from [Link]

-

ResearchGate. (n.d.). Clinically approved quinazoline scaffolds as EGFR inhibitors. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Retrieved from [Link]

- Le, T. N., et al. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Anticancer Research, 38(8), 4449-4454.

- El-Gendy, M. A., et al. (2012).

- Pop, O., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(11), 3497.

- Google Patents. (2016). The preparation method of 4-chloro-6,7-dimethoxyquinoline.

- Téllez-López, J., et al. (2022). Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7. Molecules, 27(19), 6296.

Sources

- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomedres.us [biomedres.us]

- 6. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]

Application Notes and Protocols for the Synthesis of 4-Anilinoquinazoline Derivatives

Introduction: The Significance of the 4-Anilinoquinazoline Scaffold

The 4-anilinoquinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational agents, particularly in oncology.[1][2] These compounds are renowned for their ability to function as potent and selective inhibitors of various protein kinases, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[3][4] By targeting these key signaling proteins that are often dysregulated in cancer, 4-anilinoquinazoline derivatives can effectively halt tumor cell proliferation and angiogenesis.[5][6] The modular nature of their synthesis allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties to enhance potency, selectivity, and pharmacokinetic profiles.[7] This guide provides a detailed experimental procedure for the synthesis of 4-anilinoquinazoline derivatives, offering insights into the rationale behind the chosen methodologies and practical guidance for researchers in drug discovery and development.

General Synthetic Strategy: A Two-Step Approach

The most prevalent and versatile method for synthesizing 4-anilinoquinazoline derivatives is a two-step process. This strategy first involves the conversion of a readily available quinazolin-4(3H)-one to a more reactive 4-chloroquinazoline intermediate. The subsequent step is a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the 4-position is displaced by a desired substituted aniline.

Caption: General two-step synthetic workflow for 4-anilinoquinazoline derivatives.

PART 1: Synthesis of the 4-Chloroquinazoline Intermediate

The conversion of the lactam functionality in quinazolin-4(3H)-one to the more reactive 4-chloroquinazoline is a critical step. This is typically achieved using strong chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Experimental Protocol: Chlorination of Quinazolin-4(3H)-one

Materials and Reagents:

-

Quinazolin-4(3H)-one (or a substituted analog)

-

Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount, if using SOCl₂)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Crushed ice

Instrumentation:

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Add the starting quinazolin-4(3H)-one to the flask.

-

Addition of Chlorinating Agent:

-

Using POCl₃: Carefully add an excess of phosphorus oxychloride (typically 5-10 equivalents) to the flask.

-

Using SOCl₂: Add an excess of thionyl chloride (typically 5-10 equivalents) followed by a catalytic amount of DMF (a few drops).[8]

-

-

Heating: Heat the reaction mixture to reflux (for POCl₃, approx. 105 °C; for SOCl₂, approx. 76 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto a beaker of crushed ice. This step is highly exothermic and should be performed with caution.

-

Neutralize the acidic solution by the slow, portion-wise addition of a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral to slightly basic.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-chloroquinazoline.

-

Causality and Rationale:

-

Choice of Chlorinating Agent: Both POCl₃ and SOCl₂ are effective for this transformation. POCl₃ is generally more reactive and is often used without a catalyst. SOCl₂ is less reactive and often requires a catalytic amount of DMF to form the Vilsmeier reagent, which is the active chlorinating species.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the chlorination reaction to proceed at a reasonable rate.

-

Aqueous Work-up: The quenching of the reaction with ice water hydrolyzes the excess chlorinating agent. Neutralization with sodium bicarbonate is crucial to remove any residual acid and to ensure the product is in its free base form for efficient extraction into an organic solvent.

Safety Precautions:

-

Phosphorus oxychloride and thionyl chloride are highly corrosive and react violently with water, releasing toxic gases.[9][10][11][12] Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[9]

-

The quenching step is highly exothermic and can cause splashing. Perform this step slowly and with caution.

PART 2: Nucleophilic Aromatic Substitution with Substituted Anilines

This is the key step where the desired aniline moiety is introduced to form the final product. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Experimental Protocol: Synthesis of 4-Anilinoquinazoline Derivatives

Materials and Reagents:

-

4-Chloroquinazoline (from Part 1)

-

Substituted aniline (1.1 - 2 equivalents)

-

Ethanol or Isopropanol

-

Acetone

Instrumentation:

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the 4-chloroquinazoline in a suitable solvent such as ethanol or isopropanol.

-

Addition of Aniline: Add the substituted aniline to the solution.

-

Heating: Heat the reaction mixture to reflux (for ethanol, approx. 78 °C; for isopropanol, approx. 82 °C) and maintain for 4-16 hours. The reaction progress can be monitored by TLC.[1]

-

Product Isolation and Purification:

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If a precipitate has formed, collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold ethanol or acetone to remove any unreacted starting materials and impurities.[1]

-

Dry the purified product in a vacuum oven.

-

Causality and Rationale:

-

Solvent Choice: Ethanol and isopropanol are commonly used solvents as they are polar enough to dissolve the reactants and are relatively inert under the reaction conditions. They also have boiling points that are suitable for reflux without being excessively high.

-

Reaction Time and Temperature: The reactivity of the aniline plays a significant role in determining the necessary reaction time and temperature.

-

Electron-donating groups (e.g., -OCH₃, -CH₃) on the aniline increase its nucleophilicity, leading to faster reaction rates and milder conditions.[13]

-

Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the aniline decrease its nucleophilicity, often requiring longer reaction times, higher temperatures, or even the use of microwave irradiation to achieve good yields.[13][14]

-

-

Purification: Washing the precipitated product with a suitable solvent is often sufficient to obtain a high-purity compound, as the starting materials and by-products are typically more soluble in the reaction solvent.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

Caption: The SNAr mechanism for the synthesis of 4-anilinoquinazolines.

Troubleshooting and Optimization

| Problem | Possible Cause | Suggested Solution |

| Low or no product yield | Incomplete chlorination in Step 1. | Ensure an excess of chlorinating agent is used and the reaction goes to completion (monitor by TLC). |

| Deactivated aniline (strong electron-withdrawing groups). | Increase reaction temperature, prolong reaction time, or consider using microwave-assisted synthesis.[13] | |

| Steric hindrance from ortho-substituted anilines. | Harsher reaction conditions (higher temperature, longer time) may be required. | |

| Impure product | Unreacted starting materials remain. | Optimize the stoichiometry of the reactants. Improve the washing procedure during purification or consider recrystallization or column chromatography. |

| Formation of side products. | Ensure the reaction is carried out under an inert atmosphere if the reactants are sensitive to air or moisture. |

Characterization of 4-Anilinoquinazoline Derivatives

The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques.[6]

-

¹H NMR Spectroscopy: Provides information about the proton environment in the molecule. Key signals to look for include:

-

The aromatic protons of the quinazoline and aniline rings (typically in the range of 7-9 ppm).

-

The N-H proton of the aniline linker, which often appears as a broad singlet.

-

Signals corresponding to the substituents on the aniline and quinazoline rings.

-

-

¹³C NMR Spectroscopy: Confirms the carbon framework of the molecule.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

-

Infrared (IR) Spectroscopy: Can identify characteristic functional groups, such as the N-H stretch of the aniline linker.

Alternative Synthetic Routes

While the two-step method is the most common, alternative "one-pot" procedures have been developed to improve efficiency and reduce the use of hazardous reagents. Some methods involve the direct reaction of quinazolin-4(3H)-ones with anilines mediated by reagents like hexamethyldisilazane, which avoids the need for a separate chlorination step.[15] Palladium-catalyzed cross-coupling reactions have also been explored for the synthesis of quinazoline derivatives.[16]

Conclusion

The synthesis of 4-anilinoquinazoline derivatives is a well-established and adaptable process that is central to the discovery of new kinase inhibitors. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently generate libraries of these valuable compounds for biological evaluation. Adherence to proper safety protocols, particularly when handling chlorinating agents, is paramount. The detailed procedures and rationale provided in this guide are intended to equip researchers with the knowledge and practical insights necessary for the successful synthesis and characterization of 4-anilinoquinazoline derivatives in their drug discovery endeavors.

References

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. (2022, March 30). Taylor & Francis. Retrieved January 25, 2026, from [Link]

-

Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024, November 12). Dove Medical Press. Retrieved January 25, 2026, from [Link]

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024, January 19). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. (2012, July 27). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. (2018, February 7). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019, November 1). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

PHOSPHORUS OXYCHLORIDE. (n.d.). New Jersey Department of Health. Retrieved January 25, 2026, from [Link]

- Process for the preparation of 4-haloquinazolines. (n.d.). Google Patents.

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). MDPI. Retrieved January 25, 2026, from [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). Beilstein Journals. Retrieved January 25, 2026, from [Link]

-

Synthesis of 4-chloroquinazolines (C) with starting and intermediate... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Phosphorus Oxychloride. (n.d.). Air Liquide. Retrieved January 25, 2026, from [Link]

-

Quinazoline derivatives: synthesis and bioactivities. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Quinazoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

Sources

- 1. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]

- 9. nj.gov [nj.gov]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. my.airliquide.com [my.airliquide.com]

- 13. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]

- 15. researchgate.net [researchgate.net]

- 16. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Accelerated Synthesis of 4-Anilinoquinazolines from Chloro Precursors via Microwave Irradiation

Abstract: This application note provides a detailed protocol and scientific rationale for the synthesis of 4-anilinoquinazolines from 4-chloroquinazoline precursors using microwave-assisted organic synthesis (MAOS). This method offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, a step-by-step protocol, and practical troubleshooting advice.

Introduction: The Significance of 4-Anilinoquinazolines and the Advent of Microwave Synthesis

The 4-anilinoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1] Notably, this structural motif is central to a class of potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, such as gefitinib and erlotinib, which have revolutionized the treatment of certain cancers.[2] The biological activity of these compounds stems from their ability to compete with ATP at the kinase domain of EGFR, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival.[3]

The classical synthesis of 4-anilinoquinazolines typically involves the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinazoline with a substituted aniline.[2] Conventional methods often require prolonged heating under reflux for many hours, which can lead to lower yields and the formation of impurities.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing microwave irradiation, chemical reactions can be completed in a fraction of the time, often with higher yields and cleaner product profiles.[4] This acceleration is primarily due to the efficient and rapid heating of polar molecules by microwave energy, a phenomenon known as dielectric heating.[5]

Mechanistic Rationale: The Microwave-Enhanced Nucleophilic Aromatic Substitution (SNAr)

The core transformation in the synthesis of 4-anilinoquinazolines from their chloro precursors is a nucleophilic aromatic substitution (SNAr) reaction. This process proceeds via a two-step addition-elimination mechanism.

Step 1: Nucleophilic Attack The reaction is initiated by the nucleophilic attack of the aniline's amino group on the electron-deficient C4 carbon of the quinazoline ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The nitrogen atoms within the quinazoline ring act as electron-withdrawing groups, which stabilize the negative charge of this intermediate, thereby facilitating its formation.

Step 2: Elimination of the Leaving Group In the subsequent step, the aromaticity of the quinazoline ring is restored through the elimination of the chloride ion, yielding the final 4-anilinoquinazoline product.

The Role of Microwave Irradiation:

Microwave energy accelerates this reaction primarily through a thermal effect . Polar molecules, such as the solvent and the reactants, align their dipoles with the oscillating electric field of the microwaves. This rapid reorientation generates friction, leading to a rapid and uniform increase in the bulk temperature of the reaction mixture. This allows for reaching and maintaining the high temperatures required for the SNAr reaction much more efficiently than with conventional heating methods.

While the existence of non-thermal or specific microwave effects is a topic of ongoing scientific discussion, the primary, well-documented advantage in this context is the rapid and homogeneous heating, which leads to shorter reaction times and often cleaner reaction profiles due to the reduced potential for side-product formation at prolonged high temperatures.[6][7]

Experimental Protocol

This protocol provides a general method for the microwave-assisted synthesis of a 4-anilinoquinazoline derivative. Researchers should optimize the parameters for their specific substrates.

Materials and Equipment

-

Reagents:

-

4-Chloroquinazoline (1.0 eq)

-

Substituted aniline (1.0 - 1.2 eq)

-

2-Propanol (or other suitable high-boiling polar solvent)

-

Ethyl acetate (for chromatography)

-

Petroleum ether (for chromatography)

-

-

Equipment:

-

Dedicated microwave reactor for organic synthesis (e.g., Milestone START, CEM Discover)

-

Microwave-safe reaction vessel with a magnetic stir bar

-

TLC plates (silica gel 60 F254)

-

Column chromatography setup

-

Rotary evaporator

-

Standard laboratory glassware

-

Step-by-Step Procedure

-

Reaction Setup: In a microwave-safe reaction vessel, combine 4-chloroquinazoline (e.g., 3.0 mmol, 1.0 eq) and the desired substituted aniline (e.g., 3.0 mmol, 1.0 eq).

-

Solvent Addition: Add a suitable polar solvent, such as 2-propanol (30 mL), to the vessel. Ensure the mixture is well-suspended by brief stirring.[1]

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant power (e.g., 60W) for a specified time (e.g., 20 minutes).[1] The reaction temperature will rise due to microwave heating. It is crucial to monitor the internal temperature and pressure to ensure they remain within the safe operating limits of the instrument.

-

Reaction Monitoring: After the initial irradiation time, cool the vessel to a safe handling temperature. Check the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., petroleum ether:ethyl acetate, 5:1 v/v).[1] If the reaction is incomplete, it can be subjected to further irradiation in short intervals.

-

Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Wash the residue with water and filter to collect the crude product. Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., petroleum ether:ethyl acetate) to afford the pure 4-anilinoquinazoline derivative.[1]

-

Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).

Workflow Diagram

Caption: Experimental workflow for microwave-assisted synthesis of 4-anilinoquinazolines.

Results and Discussion

The microwave-assisted approach consistently demonstrates superior performance compared to conventional heating methods for the synthesis of 4-anilinoquinazolines.

Comparative Performance

| Product/Reaction | Method | Time | Yield (%) | Reference |

| N-(5-methylisoxazol-3-yl)-4-aminoquinazoline | Microwave | 20 min | 85 | [1] |

| Conventional | 12 h | 45 | [1] | |

| 2-Chloromethylquinazolin-4(3H)-one | Microwave | 1.5 h | 78 | [8] |

| Conventional | 30 h | 55 | [8] |

This table illustrates the significant rate enhancement and yield improvement achieved with microwave irradiation for similar heterocyclic syntheses.

Scope and Limitations

This methodology is generally applicable to a wide range of substituted anilines.

-